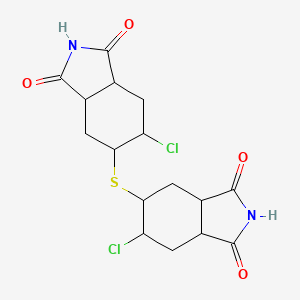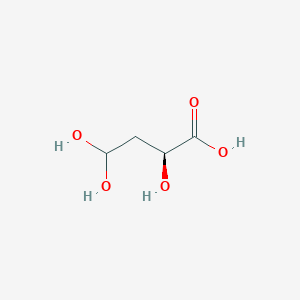
(2S)-2,4,4-Trihydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,4,4-Trihydroxybutanoic acid is an organic compound with the molecular formula C4H8O5 It is a stereoisomer of 2,4,4-trihydroxybutanoic acid, where the configuration at the second carbon is in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4,4-Trihydroxybutanoic acid can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as alkenes or alkynes. For instance, ozonolysis of alkenes followed by reductive workup can yield the desired product . The reaction typically involves the use of ozone (O3) as the oxidant and dimethyl sulfide (DMS) or zinc with acetic acid as the reducing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale ozonolysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,4,4-Trihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2S)-2,4,4-Trihydroxybutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2,4,4-Trihydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various intermediates and products . Its effects are mediated through the modulation of enzyme activity and the regulation of biochemical pathways .
Comparison with Similar Compounds
(2R)-2,4,4-Trihydroxybutanoic acid: The enantiomer of (2S)-2,4,4-Trihydroxybutanoic acid with the R-configuration at the second carbon.
2,4-Dihydroxybutanoic acid: A related compound with two hydroxyl groups instead of three.
2-Hydroxybutanoic acid: A simpler analog with only one hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62386-31-6 |
|---|---|
Molecular Formula |
C4H8O5 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
(2S)-2,4,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-2(4(8)9)1-3(6)7/h2-3,5-7H,1H2,(H,8,9)/t2-/m0/s1 |
InChI Key |
WLBZSUDERATLNN-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


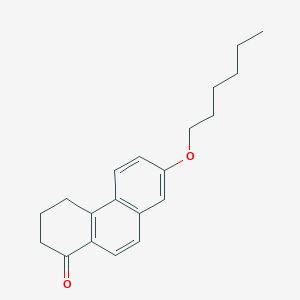

silane](/img/structure/B14523081.png)
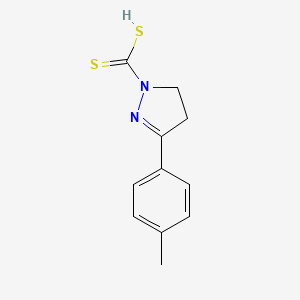
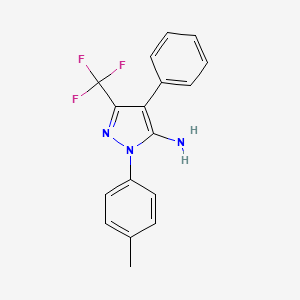
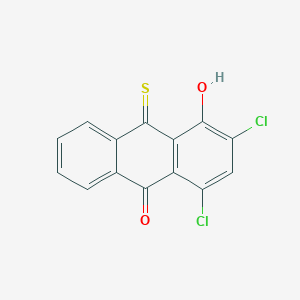
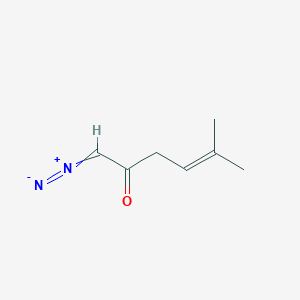
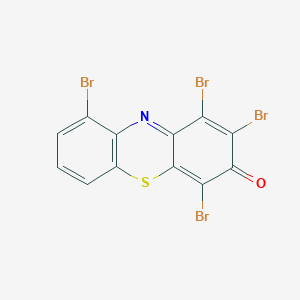
![Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-](/img/structure/B14523115.png)
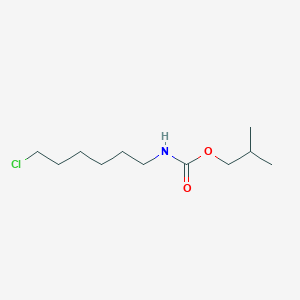
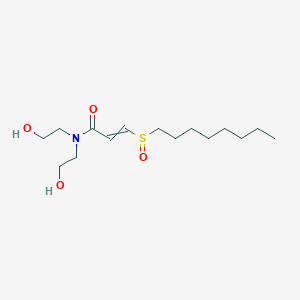
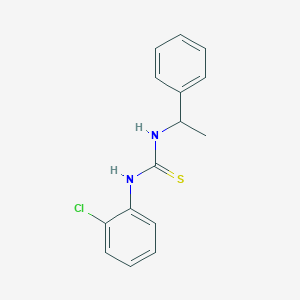
![Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate](/img/structure/B14523136.png)
